molecular formula C9H10O2 B14698678 4-Methylcyclohepta-1,3,6-triene-1-carboxylic acid CAS No. 21297-56-3

4-Methylcyclohepta-1,3,6-triene-1-carboxylic acid

Cat. No.: B14698678
CAS No.: 21297-56-3
M. Wt: 150.17 g/mol
InChI Key: FITDIVULGGFZSV-UHFFFAOYSA-N
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Description

4-Methylcyclohepta-1,3,6-triene-1-carboxylic acid is an organic compound characterized by a seven-membered ring structure with three conjugated double bonds and a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methylcyclohepta-1,3,6-triene-1-carboxylic acid can be achieved through several methods. One common approach involves the photochemical reaction of benzene with diazomethane, followed by subsequent functionalization steps . Another method includes the pyrolysis of the adduct formed between cyclohexene and dichlorocarbene .

Industrial Production Methods: Industrial production of this compound typically involves large-scale photochemical reactions under controlled conditions to ensure high yield and purity. The use of advanced photoreactors and continuous flow systems can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 4-Methylcyclohepta-1,3,6-triene-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: Electrophilic substitution reactions can occur at the double bonds, leading to the formation of halogenated derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂) under appropriate conditions.

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

4-Methylcyclohepta-1,3,6-triene-1-carboxylic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methylcyclohepta-1,3,6-triene-1-carboxylic acid involves its interaction with molecular targets through its conjugated double bonds and carboxylic acid group. These interactions can influence various biochemical pathways, including enzyme inhibition and receptor binding. The compound’s unique structure allows it to participate in specific reactions that are crucial for its biological and chemical effects.

Comparison with Similar Compounds

Uniqueness: 4-Methylcyclohepta-1,3,6-triene-1-carboxylic acid is unique due to the presence of the carboxylic acid functional group, which imparts distinct chemical reactivity and potential applications compared to its analogs. This functional group allows for additional synthetic modifications and interactions in biological systems.

Properties

CAS No.

21297-56-3

Molecular Formula

C9H10O2

Molecular Weight

150.17 g/mol

IUPAC Name

4-methylcyclohepta-1,3,6-triene-1-carboxylic acid

InChI

InChI=1S/C9H10O2/c1-7-3-2-4-8(6-5-7)9(10)11/h2,4-6H,3H2,1H3,(H,10,11)

InChI Key

FITDIVULGGFZSV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=CC1)C(=O)O

Origin of Product

United States

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